N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
“N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a carboxamide group (-CONH2) and a 2-chlorobenzyl group. Compounds with these functional groups are often found in various fields of chemistry due to their diverse chemical properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of an appropriate 1H-1,2,3-triazole-5-carboxylic acid with 2-chlorobenzylamine, a process that typically involves the formation of an amide bond .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a carboxamide group, and a 2-chlorobenzyl group. The electron-withdrawing nature of the carboxamide could potentially influence the electronic properties of the triazole ring .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Scientific Research Applications
Antimicrobial Properties
N-(2-chlorobenzyl)-substituted hydroxamate, derived from the hydrolysis of ketoclomazone, has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS) . This enzyme plays a crucial role in the biosynthesis of isoprenoids, essential compounds for various cellular processes. The compound exhibits an impressive IC50 value of 1.0 μM against DXS . Additionally, it effectively inhibits the growth of Haemophilus influenzae , a pathogenic bacterium.
Antibacterial Activity
Among related compounds, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide stands out for its potent antibacterial activity. It demonstrates a minimum inhibitory concentration (MIC) of 7.81 μM against Staphylococcus aureus and 15.62 μM against Staphylococcus epidermidis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-8-4-2-1-3-7(8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHYHDVLNGLSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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